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Compound of Interest

Compound Name: Boc-Arg(Mtr)-OH

Cat. No.: B024885

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Na-tert-
butyloxycarbonyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly known
as Boc-Arg(Mtr)-OH. This compound is a critical building block in solid-phase peptide
synthesis (SPPS), particularly for the introduction of arginine residues. Understanding its
spectroscopic characteristics is paramount for quality control, reaction monitoring, and ensuring
the integrity of synthesized peptides.

Chemical Structure and Properties

Boc-Arg(Mtr)-OH is a derivative of the amino acid arginine, where the alpha-amino group is
protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium side chain is protected
by a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group.
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Property Value

N-o-t.-Boc-N G-(4-Methoxy-2,3,6

Full Chemical Name ) o
trimethylbenzenesulfonyl)-L-arginine

Synonyms Boc-Arg(Mtr)-OH

CAS Number 102185-38-6

Molecular Formula C21H34N40O7S

Molecular Weight 486.58 g/mol
Appearance White to off-white powder
Application Peptide synthesis

Spectroscopic Data

The following sections present the available spectroscopic data for Boc-Arg(Mtr)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H NMR spectrum provides information about the chemical environment of hydrogen
atoms, while 13C NMR details the carbon skeleton.

IH NMR Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.15 S 1H Ar-H
4.01 m 1H a-H
3.82 S 3H -OCHs
3.14 t 2H 0-CH:
2.62 S 3H Ar-CHs
2.58 S 3H Ar-CHs
2.10 S 3H Ar-CHs
1.85-1.60 m 4H B-CHz, y-CH:
1.43 s 9H Boc-(CHs)3

13C NMR Data

Specific 13C NMR data for Boc-Arg(Mtr)-OH is not readily available in the public domain.
However, based on the known structure and typical chemical shifts for similar protected amino
acids, the following are expected approximate chemical shifts:
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Chemical Shift (8) ppm (Predicted) Assignment
~175 C=0 (Carboxyl)
~158 C=0 (Boc)
~156 C=N (Guanidinium)
~138-125 Aromatic C

~80 C(CHs)s (Boc)
~61 -OCHs

~54 a-CH

~41 3-CHz

~29 B-CH:

~28 Boc-(CHs)s

~25 y-CHz
~22,~20, ~12 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of Boc-Arg(Mtr)-OH is expected to show characteristic absorption bands for the O-H, N-H,
C=0, C-N, S=0, and C-O functional groups.
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Wavenumber (cm~?)
(Typical)

Functional Group Vibration Mode

3300 - 2500 (broad)

O-H Stretching (Carboxylic acid)

Stretching (Amide and

~3300 N-H
Guanidinium)
~2960 C-H Stretching (Aliphatic)
~1710 C=0 Stretching (Carboxylic acid)
~1680 C=0 Stretching (Boc urethane)
~1640 C=N Stretching (Guanidinium)
~1520 N-H Bending (Amide 1)
Asymmetric & Symmetric
~1360, ~1160 S=0 _
Stretching (Sulfonyl)
Stretching (Carboxylic acid and
~1250 C-O

Boc)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Boc-Arg(Mtr)-OH, electrospray ionization (ESI) is a common technique.

m/z (Mass-to-Charge Ratio) lon

487.22 [M+H]*+

509.20 [M+Na]*

431.24 [M-CaHs+H]* (Loss of isobutylene from Boc)
387.23 [M-Boc+H]*

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Boc-Arg(Mtr)-OH in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., DMSO-des, CDClIs, or MeOD).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Relaxation delay: 1-5 seconds.
o Spectral width: 0-12 ppm.
e 13C NMR Acquisition:
o Pulse sequence: Proton-decoupled pulse sequence.
o Number of scans: 1024 or more due to the low natural abundance of *3C.
o Relaxation delay: 2-10 seconds.
o Spectral width: 0-200 ppm.

o Data Processing: Perform Fourier transformation, phase correction, and baseline correction.
Reference the chemical shifts to the residual solvent peak.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the powdered Boc-Arg(Mtr)-OH directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium
bromide (KBr) powder and press it into a thin, transparent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:
o Scan range: 4000-400 cm™1,
o Resolution: 4 cm™1.
o Number of scans: 16-32.

» Data Processing: Perform a background subtraction using a spectrum of the empty ATR
crystal or a pure KBr pellet.

Mass Spectrometry (LC-MS)

o Sample Preparation: Prepare a dilute solution of Boc-Arg(Mtr)-OH (e.g., 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile/water.

 Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with
an electrospray ionization (ESI) source.

o Chromatography:
o Column: C18 reverse-phase column.

o Mobile phase: A gradient of water and acetonitrile, both containing a small amount of
formic acid (e.g., 0.1%).

o Flow rate: 0.2-0.5 mL/min.

e Mass Spectrometry:
o lonization mode: Positive ion mode is typically used.
o Scan range: m/z 100-1000.

o Capillary voltage and other source parameters should be optimized for the specific
instrument.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any
significant fragment ions.
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Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the protecting groups in Boc-Arg(Mtr)-OH.
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Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of Boc-Arg(Mtr)-OH: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024885#spectroscopic-data-nmr-ir-ms-of-boc-arg-
mtr-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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